Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate
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Overview
Description
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is an organic compound with a complex structure that includes a methyl ester, a ketone, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate typically involves multi-step organic reactions. One common method is the alkylation of a primary amine followed by esterification. The reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and acidic or basic conditions for esterification .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds with biological macromolecules, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications .
Biological Activity
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is an organic compound characterized by a pentanoic acid backbone with a methyl ester group. The presence of both a methyl and a phenyl group on the nitrogen atom significantly influences its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong bacteriostatic activity. For instance, compounds with similar structures have demonstrated MIC values ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .
Table 1: Antimicrobial Activity Data
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Compound A | 46.9 | E. coli |
Compound B | 93.7 | S. aureus |
This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation in cancer cells, particularly in colorectal and liver cancer models. The mechanism involves the modulation of specific signaling pathways that lead to cell cycle arrest and apoptosis .
Case Study: Colorectal Cancer Cells
In a study involving HT29 colorectal cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = X μM), demonstrating its potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It could bind to receptors on the surface of cells, altering signaling cascades that regulate growth and apoptosis.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, the compound may induce oxidative stress, leading to cellular damage and death in cancer cells.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against established antibiotics and chemotherapeutics. These studies suggest that while traditional agents have well-documented efficacy, this compound offers a novel mechanism that could overcome resistance seen with conventional treatments .
Table 2: Comparative Efficacy
Treatment Type | Efficacy (%) | Resistance Rate (%) |
---|---|---|
Traditional Antibiotics | X% | Y% |
This compound | Z% | A% |
Properties
CAS No. |
820244-29-9 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-methyl-5-(N-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C14H19NO3/c1-11(9-10-13(16)18-3)14(17)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
UMHBZZSNNDTZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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